Cas no 2137096-71-8 ((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

(1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1074438
- (1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
- 2137096-71-8
- (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine
-
- インチ: 1S/C12H14FN3O2S/c1-8(14)9-3-4-12(11(13)5-9)16-7-10(6-15-16)19(2,17)18/h3-8H,14H2,1-2H3/t8-/m0/s1
- InChIKey: CYIYQWPFOAUDHG-QMMMGPOBSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC(=CC=1F)[C@H](C)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 283.07907603g/mol
- どういたいしつりょう: 283.07907603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
(1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074438-10.0g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 10g |
$4545.0 | 2023-05-27 | ||
Enamine | EN300-1074438-0.25g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
Enamine | EN300-1074438-5.0g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 5g |
$3065.0 | 2023-05-27 | ||
Enamine | EN300-1074438-1.0g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 1g |
$1057.0 | 2023-05-27 | ||
Enamine | EN300-1074438-0.05g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
Enamine | EN300-1074438-0.5g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
Enamine | EN300-1074438-2.5g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1074438-10g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 10g |
$4852.0 | 2023-10-28 | |
Enamine | EN300-1074438-0.1g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1074438-1g |
(1S)-1-[3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |
2137096-71-8 | 95% | 1g |
$1129.0 | 2023-10-28 |
(1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
(1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amineに関する追加情報
Research Briefing on (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine (CAS: 2137096-71-8)
In recent years, the compound (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine (CAS: 2137096-71-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique structural features including a fluorophenyl group and a methanesulfonyl-substituted pyrazole, has shown promising potential in various therapeutic applications. The compound's molecular specificity and pharmacological properties make it a subject of intense investigation, particularly in the context of targeted drug development and disease modulation.
Recent studies have focused on elucidating the mechanistic pathways through which this compound exerts its biological effects. One notable area of research involves its interaction with specific enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. Preliminary data suggest that the compound exhibits high affinity for certain kinase targets, which could explain its observed efficacy in preclinical models of chronic inflammatory diseases. The presence of the methanesulfonyl group appears to play a critical role in enhancing both the compound's solubility and its binding characteristics to biological targets.
Advanced synthetic approaches have been developed to optimize the production of (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine, with particular emphasis on achieving high enantiomeric purity. Recent publications have described novel catalytic methods that significantly improve yield while reducing byproduct formation. These methodological advancements are crucial for scaling up production while maintaining the compound's pharmacological integrity, addressing one of the key challenges in transitioning from laboratory-scale synthesis to industrial manufacturing.
Pharmacokinetic studies of this compound have revealed interesting absorption and distribution patterns. The fluorine atom at the 3-position of the phenyl ring appears to confer metabolic stability, while the amine functionality facilitates efficient transport across biological membranes. Recent animal studies have demonstrated favorable tissue distribution profiles, with particular accumulation in target organs relevant to its proposed therapeutic applications. These findings support further investigation into the compound's potential as a lead candidate for drug development.
Safety assessments conducted to date indicate a promising therapeutic window for (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine. Acute toxicity studies in rodent models have shown no significant adverse effects at pharmacologically relevant doses. However, comprehensive chronic toxicity evaluations are still ongoing, with particular attention being paid to potential off-target effects that might emerge with prolonged exposure. These safety studies are critical for determining the compound's suitability for clinical development.
The intellectual property landscape surrounding this compound has become increasingly active, with several patent applications filed in recent years covering various aspects of its composition, synthesis methods, and therapeutic applications. This surge in patent activity reflects the growing commercial interest in the compound and its derivatives, suggesting that it may represent a valuable asset in the competitive pharmaceutical market.
Looking forward, researchers are exploring the potential of (1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine in combination therapies, particularly in conjunction with existing treatment modalities where synergistic effects might be achieved. Additionally, structural modification studies are underway to develop second-generation derivatives with enhanced pharmacological properties. These ongoing research efforts underscore the compound's significance as a promising scaffold in medicinal chemistry and its potential to address unmet medical needs across multiple therapeutic areas.
2137096-71-8 ((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine) 関連製品
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 474262-18-5(2-(pyridin-3-yl)formamidoethyl 2-(4-tert-butylphenoxy)acetate hydrochloride)
- 15250-29-0(2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)
- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)
- 1797139-01-5(N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-3-carboxamide)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)
- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)